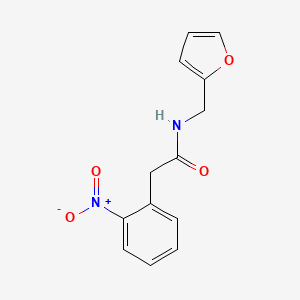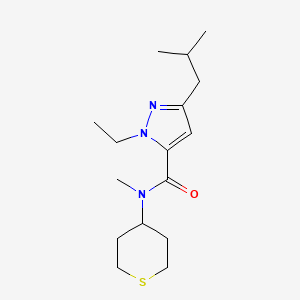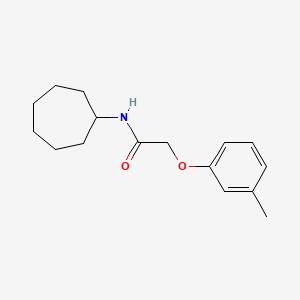
N-(2-furylmethyl)-2-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-(2-nitrophenyl)acetamide, commonly known as FMA-1, is a chemical compound that has been widely studied for its potential applications in scientific research. FMA-1 belongs to the class of nitroaromatic compounds and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
FMA-1 has been found to have a range of scientific research applications, particularly in the study of oxidative stress and inflammation. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has been found to be highly sensitive and selective in this regard. FMA-1 has also been used to study the effects of oxidative stress on various biological systems, including cells and tissues.
Wirkmechanismus
The mechanism of action of FMA-1 is not fully understood, but it is believed to involve the formation of a nitroso derivative upon reaction with ROS. This nitroso derivative is highly fluorescent and can be used to detect and quantify the levels of ROS in biological systems. FMA-1 has also been found to exhibit antioxidant properties, which may be due to its ability to scavenge ROS.
Biochemical and Physiological Effects
FMA-1 has been found to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to protect cells and tissues from oxidative damage and to reduce inflammation in various animal models. FMA-1 has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMA-1 is its high sensitivity and selectivity for ROS detection. It is also relatively easy to synthesize and can be obtained in high purity. However, FMA-1 has some limitations for lab experiments, including its potential toxicity at high concentrations. It is also relatively unstable and may degrade over time, which can affect its accuracy as a ROS probe.
Zukünftige Richtungen
There are several potential future directions for research on FMA-1. One area of interest is the development of new derivatives and analogs with improved properties, such as increased stability and reduced toxicity. Another area of interest is the application of FMA-1 in the study of other biological processes, such as apoptosis and autophagy. Additionally, FMA-1 may have potential applications in the development of new therapies for oxidative stress-related diseases.
Synthesemethoden
FMA-1 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with furfurylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-13(14-9-11-5-3-7-19-11)8-10-4-1-2-6-12(10)15(17)18/h1-7H,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIORSUALLXHFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(furan-2-ylmethyl)-2-(2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683707.png)
![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5683712.png)

![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidine](/img/structure/B5683733.png)
![3-tert-butyl-7-(3-nitrophenyl)-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B5683741.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
![2-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5683767.png)


